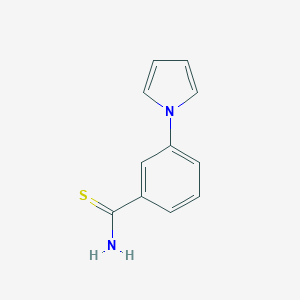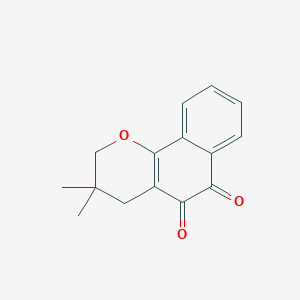
Rhinacanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhinacanthone is a natural compound that is found in the leaves of the Rhinacanthus nasutus plant. It has been traditionally used in Thai medicine for the treatment of various ailments. In recent years, rhinacanthone has gained attention in the scientific community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Rhinacanthone, a bioactive compound from Rhinacanthus nasutus roots, shows promising anticancer effects. Studies reveal its ability to induce apoptosis in human cervical carcinoma cells through a mitochondria-dependent signaling pathway, suggesting potential as a treatment agent for this cancer (Siripong et al., 2009). Another study demonstrates its antitumor activity against Dalton's ascitic lymphoma, indicating its broader applicability in cancer treatment (Thirumurugan et al., 2000).
Antiviral Activities
Rhinacanthone has shown significant antiviral activities, effective against various virus-infected cells, including PR8, HRV1B, and CVB3-infected vero cells. This property points towards its potential use in treating viral infections (Ngoc et al., 2019).
Neuroprotective Effects
Investigations into rhinacanthin-C, a component of rhinacanthone, have highlighted its potential as a neuroprotective agent. It shows effectiveness in treating motor and non-motor symptoms of Parkinson's disease, suggesting its utility in neurodegenerative disorders (Saleem et al., 2021).
Anti-Diabetic and Anti-Hyperlipidemic Effects
Rhinacanthone demonstrates positive effects on hyperglycemia, hyperlipidemia, and pancreatic function in diabetic models. This indicates its potential as a therapeutic agent for diabetes and related complications (Adam et al., 2016), (Shah et al., 2019).
Other Potential Applications
- Antifungal: Rhinacanthus nasutus extract shows potential as an antifungal agent, beneficial in topical applications (Ansari et al., 2019).
- Impact on Drug Efflux Transporters: Rhinacanthin-C can influence the function and expression of drug efflux transporters in cells, suggesting implications for drug interactions and efficacy (Wongwanakul et al., 2013).
Eigenschaften
CAS-Nummer |
171522-36-4 |
|---|---|
Produktname |
Rhinacanthone |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3,3-dimethyl-2,4-dihydrobenzo[h]chromene-5,6-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
GAQRLJKQPBBUSK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Kanonische SMILES |
CC1(CC2=C(C3=CC=CC=C3C(=O)C2=O)OC1)C |
Andere CAS-Nummern |
171522-36-4 |
Synonyme |
3,4-dihydro-3,3-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione rhinacanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



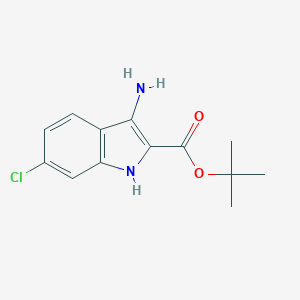
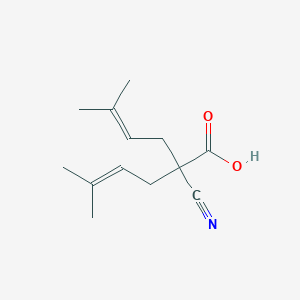
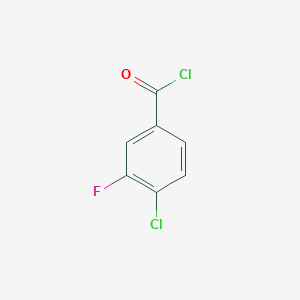
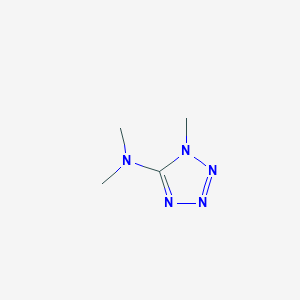
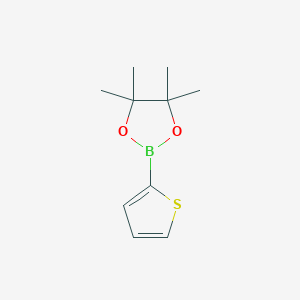
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
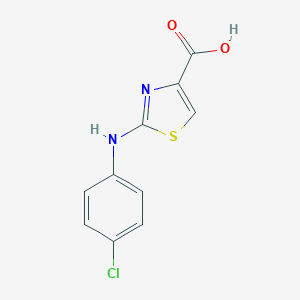
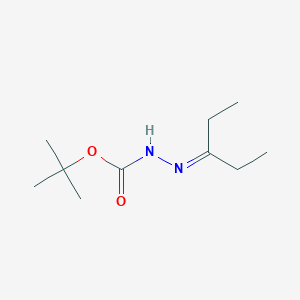
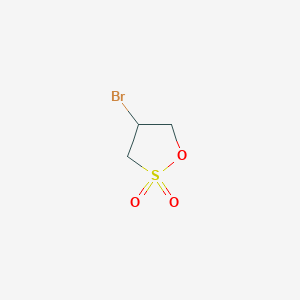
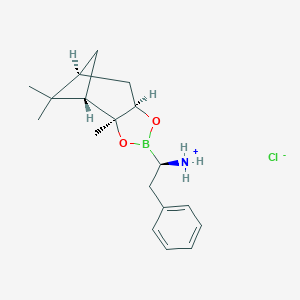
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
